molecular formula C14H20N6O B15250533 1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}piperidin-4-one CAS No. 88536-31-6

1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}piperidin-4-one

Katalognummer: B15250533
CAS-Nummer: 88536-31-6
Molekulargewicht: 288.35 g/mol
InChI-Schlüssel: FSUMHMZGCTXKMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4,6-Bis(allylamino)-1,3,5-triazin-2-yl)piperidin-4-one is a complex organic compound that features a triazine ring substituted with allylamino groups and a piperidinone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-Bis(allylamino)-1,3,5-triazin-2-yl)piperidin-4-one typically involves multiple steps. One common approach starts with the preparation of the triazine core, which is then functionalized with allylamino groups. The piperidinone moiety is introduced in the final steps. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification processes is essential to ensure high-quality product suitable for commercial applications.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4,6-Bis(allylamino)-1,3,5-triazin-2-yl)piperidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce a variety of functionalized analogs.

Wissenschaftliche Forschungsanwendungen

1-(4,6-Bis(allylamino)-1,3,5-triazin-2-yl)piperidin-4-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for therapeutic agents targeting specific biological pathways.

    Industry: It can be used in the development of advanced materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 1-(4,6-Bis(allylamino)-1,3,5-triazin-2-yl)piperidin-4-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(4,6-Diamino-1,3,5-triazin-2-yl)piperidin-4-one: Similar structure but lacks the allylamino groups.

    1-(4,6-Bis(methylamino)-1,3,5-triazin-2-yl)piperidin-4-one: Similar structure with methylamino groups instead of allylamino groups.

Uniqueness

1-(4,6-Bis(allylamino)-1,3,5-triazin-2-yl)piperidin-4-one is unique due to the presence of allylamino groups, which can confer distinct chemical and biological properties. These groups may enhance the compound’s reactivity or interaction with biological targets, making it a valuable compound for research and development.

Eigenschaften

CAS-Nummer

88536-31-6

Molekularformel

C14H20N6O

Molekulargewicht

288.35 g/mol

IUPAC-Name

1-[4,6-bis(prop-2-enylamino)-1,3,5-triazin-2-yl]piperidin-4-one

InChI

InChI=1S/C14H20N6O/c1-3-7-15-12-17-13(16-8-4-2)19-14(18-12)20-9-5-11(21)6-10-20/h3-4H,1-2,5-10H2,(H2,15,16,17,18,19)

InChI-Schlüssel

FSUMHMZGCTXKMH-UHFFFAOYSA-N

Kanonische SMILES

C=CCNC1=NC(=NC(=N1)N2CCC(=O)CC2)NCC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.